

Application Note and Protocol: Synthesis of 4-(Dodecylamino)phenol

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Compound of Interest

Compound Name: **4-(Dodecylamino)Phenol**

Cat. No.: **B1679140**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **4-(dodecylamino)phenol**, a compound with recognized anticancer properties.^[1] The protocol is based on a selective N-alkylation of 4-aminophenol through a one-pot reductive amination reaction, which is an efficient method for this type of transformation.^{[2][3]}

Introduction

4-(Dodecylamino)phenol, also known as p-dodecylaminophenol (p-DDAP), is an organic compound that has demonstrated significant potential as an anticancer agent.^[1] Research has shown its ability to suppress cell proliferation, induce apoptosis, and arrest the cell cycle in cancer cells.^[1] A key mechanism of its anti-tumor activity is the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis.^[1] The synthesis protocol detailed below provides a reliable method for obtaining **4-(dodecylamino)phenol** for research and development purposes.

Synthesis Overview

The synthesis of **4-(dodecylamino)phenol** is achieved through a one-pot reductive amination of 4-aminophenol with dodecanal. This method involves two main steps: the formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the desired secondary amine using a mild reducing agent like sodium borohydride.^{[2][3]} This approach is favored for its high selectivity for N-alkylation over O-alkylation and generally good yields.^[3]

Experimental Protocol

Materials and Equipment:

- 4-Aminophenol
- Dodecanal
- Methanol (MeOH)
- Sodium borohydride (NaBH_4)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)
- Column chromatography setup (silica gel)
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1.0 equivalent) in methanol.
- Imine Formation: To the stirred solution of 4-aminophenol, add dodecanal (1.0 equivalent). Stir the reaction mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by TLC.
- Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (2.0 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
- Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the imine intermediate.
- Workup:
 - Quench the reaction by the slow addition of water.
 - Reduce the volume of methanol using a rotary evaporator.
 - Extract the aqueous residue with dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **4-(dodecylamino)phenol**.

Characterization:

The identity and purity of the synthesized **4-(dodecylamino)phenol** can be confirmed by standard analytical techniques, including:

- ^1H and ^{13}C NMR spectroscopy: To confirm the chemical structure.
- Mass spectrometry: To determine the molecular weight.
- Melting point: To assess purity. The melting point of **4-(dodecylamino)phenol** is reported to be 131 °C.[1]

Data Presentation

Table 1: Quantitative Data for the Synthesis of **4-(Dodecylamino)phenol**

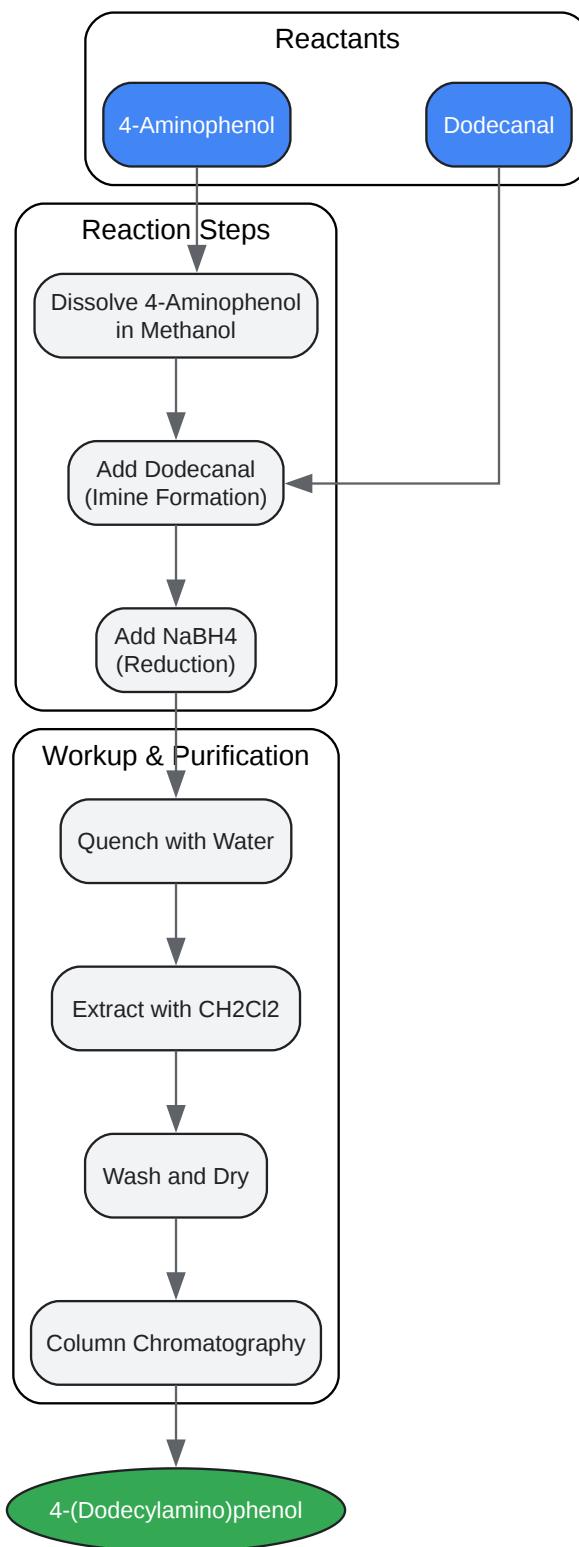
Reagent/Product	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalents
4-Aminophenol	$\text{C}_6\text{H}_7\text{NO}$	109.13	1.0
Dodecanal	$\text{C}_{12}\text{H}_{24}\text{O}$	184.32	1.0
Sodium Borohydride	NaBH_4	37.83	2.0
4-(Dodecylamino)phenol	$\text{C}_{18}\text{H}_{31}\text{NO}$	277.45	-
Expected Yield	~85-95%		

Note: The expected yield is an estimate based on similar reductive amination reactions reported in the literature and may vary depending on experimental conditions.

Visualizations

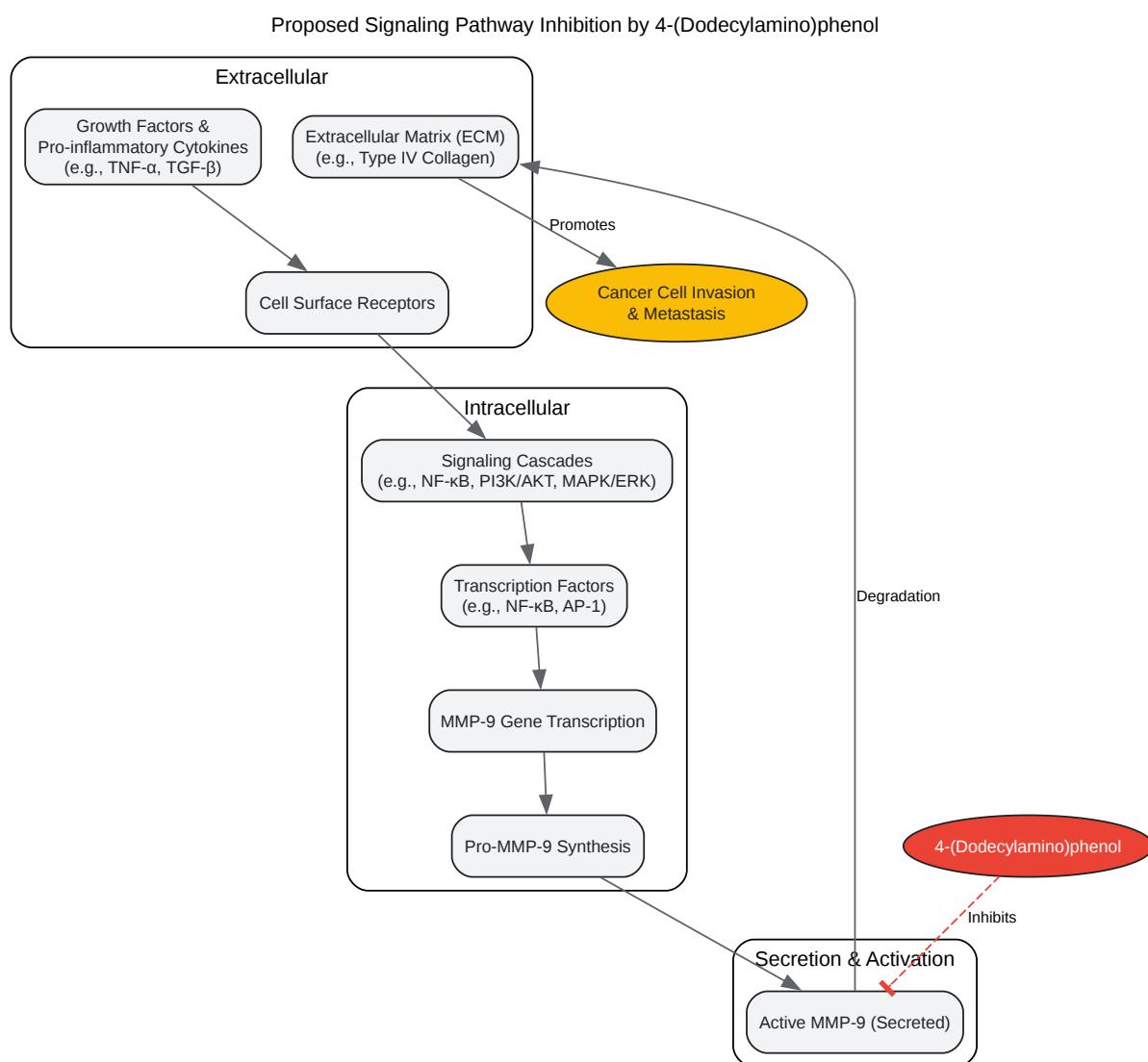
Synthesis Workflow

Synthesis of 4-(Dodecylamino)phenol Workflow

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Caption: Workflow for the synthesis of **4-(dodecylamino)phenol** via reductive amination.

MMP-9 Inhibition Signaling Pathway

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